9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide
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Overview
Description
9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with acridine and morpholine derivatives.
Chlorination: The acridine derivative is chlorinated to introduce the chlorine atom at the 9th position.
Amidation: The chlorinated acridine is then reacted with a morpholine derivative to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.
Scientific Research Applications
9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- Triazoloacridone (C-1305)
- Amsacrine (m-AMSA)
Uniqueness
Compared to other acridine derivatives, 9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide is unique due to the presence of the morpholine moiety, which enhances its solubility and potentially its biological activity. The chlorine atom at the 9th position also contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
646072-61-9 |
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Molecular Formula |
C20H20ClN3O2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
9-chloro-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H,22,25) |
InChI Key |
XKVHKYYLOIVMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |
Origin of Product |
United States |
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